Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)-

Structure-Activity Relationship Medicinal Chemistry Xanthine Derivatives

Sourcing novel xanthine-based probes for neglected disease and venom research is often bottlenecked by limited commercial availability of N-7 functionalized theophylline scaffolds. CAS 62402-11-3 directly addresses this gap as a pre-synthesized, distinct pharmacophore-bearing derivative. - Demonstrates functional activity against P. falciparum in killing assays, contrasting with theophylline's weak target-based inhibition (PfPDE1 IC50 > 100 µM). - Neutralizes Naja naja venom and prevents DMBA-induced cell transformation in JB6 cells, enabling multi-target mechanistic studies. - MW 357.37 g/mol; ready for hit-to-lead optimization and SAR library expansion around the unique 4-hydroxybenzoyl moiety.

Molecular Formula C17H19N5O4
Molecular Weight 357.4 g/mol
CAS No. 62402-11-3
Cat. No. B14532386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)-
CAS62402-11-3
Molecular FormulaC17H19N5O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C17H19N5O4/c1-20-15-14(16(25)21(2)17(20)26)22(10-19-15)8-7-18-9-13(24)11-3-5-12(23)6-4-11/h3-6,10,18,23H,7-9H2,1-2H3
InChIKeyNKVPGMFFZODHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- (CAS 62402-11-3): A Differentiated 7-Substituted Methylxanthine for Research


The compound Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- (CAS 62402-11-3), is a synthetically modified derivative of theophylline, a well-known methylxanthine [1]. It features a specific 4-hydroxybenzoylmethyl-aminoethyl substituent at the N-7 position of the xanthine core, distinguishing it from earlier-generation N-7-substituted theophyllines. Theophylline itself is a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist used primarily as a bronchodilator [2]. This derivative is part of a broader class explored for enhanced or diversified pharmacological properties beyond bronchodilation.

Why Generic N-7-Substituted Theophyllines Cannot Replace CAS 62402-11-3 in Targeted Research


Simple N-7-substituted theophyllines like dyphylline, proxyphylline, and etofylline are known to exhibit markedly different pharmacokinetic and pharmacodynamic profiles compared to theophylline and to each other [1]. Their absorption, metabolic stability, and potency vary significantly, with many failing to dissociate into theophylline in vivo [1]. The specific 4-hydroxybenzoylmethyl-aminoethyl substituent in CAS 62402-11-3 introduces a distinct pharmacophore, with a unique hydrogen-bonding capacity and a phenolic moiety not present in common analogs. This structural differentiation fundamentally alters its interaction landscape with biological targets, leading to a non-interchangeable profile that cannot be predicted or replicated by its simpler counterparts. The evidence below details this compound's specific multi-target biological fingerprint, which provides quantifiable rationale for scientific selection over generic alternatives.

Quantitative Differentiation Guide for Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- (CAS 62402-11-3)


Structural Differentiation: Unique 4-Hydroxybenzoylmethyl Pharmacophore vs. Simple Alkyl/Aminoalkyl N-7 Substituents

The target compound is structurally differentiated from common N-7-substituted theophylline analogs by its specific 4-hydroxybenzoylmethyl-aminoethyl side chain. The presence of a terminal 4-hydroxybenzoyl moiety introduces distinct hydrogen-bond donor/acceptor capacity and a phenolic substructure, which is absent in analogs like dyphylline (7-(2,3-dihydroxypropyl)), proxyphylline (7-(2-hydroxypropyl)), and etofylline (7-(2-hydroxyethyl)). These simpler analogs possess only aliphatic hydroxyls on their N-7 chains. The unique arrangement in CAS 62402-11-3 results in a calculated molecular weight of 357.37 g/mol and a distinct topological polar surface area, impacting membrane permeability and target engagement profiles.

Structure-Activity Relationship Medicinal Chemistry Xanthine Derivatives

Multi-Target Biological Profile: Antimalarial and Antivenom Activities vs. Theophylline's Narrower Spectrum

This compound has been annotated with a multi-faceted biological activity profile that distinguishes it from theophylline's primarily bronchodilatory and anti-inflammatory actions. It is reported to kill Plasmodium falciparum (antimalarial activity), nullify lethal effects of Naja naja venom, and inhibit phospholipase A2 in that venom (antivenom activity) [1]. In contrast, theophylline's activity against P. falciparum is weak; it inhibits a cGMP-specific phosphodiesterase (PfPDE1) with an IC50 > 100 µM, failing to demonstrate significant antimalarial efficacy [2]. No antivenom activity has been substantively reported for theophylline, underscoring a qualitative, functional divergence.

Antimalarial Antivenom Phospholipase A2 Inhibition

Expanded In Vitro Activity Spectrum: Anticarcinogenic and Antimutagenesis Properties vs. Theophylline

Annotated data indicates that the compound prevents DMBA-induced transformation of JB6 cells (anticarcinogenic) and inhibits TPA-induced promotion, alongside preventing tert-butyl hydroperoxide-induced mutagenesis in S. typhimurium TA102 and TA104 strains [1]. Theophylline's established mechanisms primarily involve PDE inhibition and adenosine receptor antagonism, which are not directly linked to chemoprevention in these specific assays. This suggests a divergent bioactivity profile for the target compound.

Chemoprevention Antimutagenesis Anticarcinogenic

High-Value Application Scenarios for Theophylline, 7-(2-((4-hydroxybenzoylmethyl)amino)ethyl)- Based on Differentiated Evidence


Probe for Antimalarial and Antivenom Drug Discovery Research

Procure this compound to investigate novel mechanisms of action against Plasmodium falciparum and Naja naja venom. Its demonstrated activity in functional killing and neutralization assays, contrasting with theophylline's weak target-based inhibition (PfPDE1 IC50 > 100 µM), makes it a valuable starting point for hit-to-lead optimization in these challenging therapeutic areas [1].

Chemoprevention and Antimutagenesis Mechanistic Studies

Use CAS 62402-11-3 as a selective tool to dissect chemopreventative pathways. Its ability to prevent DMBA-induced cell transformation and TPA-mediated promotion in JB6 cells, combined with antimutagenic effects in bacterial models, offers a unique profile for studying early-stage carcinogenesis and oxidative stress responses not addressable with theophylline [1].

Structure-Activity Relationship (SAR) Exploration of Xanthine Derivatives

Leverage the unique 4-hydroxybenzoylmethyl-aminoethyl N-7 substituent to expand SAR knowledge. This compound's distinct pharmacophore, with a molecular weight of 357.37 g/mol, serves as a key intermediate scaffold for diversifying xanthine-based libraries, enabling exploration of novel binding pockets on PDEs and adenosine receptors beyond what is possible with simpler N-7 alkyl or hydroxyalkyl theophylline analogs .

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